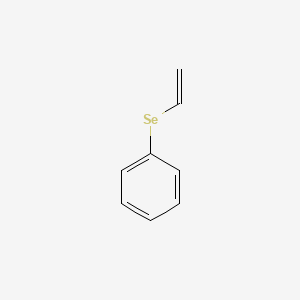

Benzene, (ethenylseleno)-

説明

Significance of Organoselenium Compounds in Contemporary Chemical Research

Organoselenium compounds have emerged as pivotal tools in modern chemical research, largely due to the unique properties of the selenium atom. researchgate.netresearchgate.net Situated in Group 16 of the periodic table, selenium's reactivity profile is distinct from its lighter homolog, sulfur, enabling a range of chemical transformations. scielo.br Initially, the perception of selenium compounds as merely toxic substances has been reshaped by extensive research demonstrating their utility and manageable reactivity. researchgate.net

In the realm of organic synthesis , organoselenium reagents are celebrated for their versatility. They can act as electrophiles, nucleophiles, and radical species, facilitating the construction of complex chemical bonds. researchgate.netresearchgate.net A landmark development in this area was the discovery of the selenoxide elimination reaction in the early 1970s, a transformation that provided a powerful method for introducing double bonds into organic molecules and significantly spurred the growth of organoselenium chemistry. researchgate.netscielo.br Furthermore, these compounds are instrumental in various synthetic strategies, including selenocyclizations and oxyselenenylations. scielo.br More recently, the focus has shifted towards the development of greener synthetic protocols, utilizing organoselenium compounds as catalysts to promote environmentally benign transformations. ingentaconnect.com

The medicinal and biological significance of organoselenium compounds is equally profound. This interest was greatly stimulated by the discovery that selenium is an essential micronutrient, most notably as a component of the antioxidant enzyme glutathione (B108866) peroxidase. scielo.brscispace.com This finding has inspired the synthesis of numerous organoselenium molecules with potential therapeutic applications, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov Researchers have designed and synthesized a variety of small-molecule organoselenium derivatives that mimic the activity of naturally occurring selenoenzymes. mdpi.com

Classification and Structural Context of Benzene (B151609), (Ethenylseleno)-

Benzene, (ethenylseleno)-, with the chemical formula C₈H₈Se, belongs to the class of compounds known as vinylic selenides. This classification refers to organoselenium compounds where a selenium atom is directly bonded to a vinylic carbon (a carbon atom of a carbon-carbon double bond). In the specific case of Benzene, (ethenylseleno)-, a phenyl group (C₆H₅) and a vinyl group (-CH=CH₂) are attached to the selenium atom.

The structure of vinylic selenides makes them valuable intermediates in organic synthesis. tandfonline.com The carbon-selenium bond can be manipulated in various ways, and the vinyl group can participate in a wide array of chemical reactions. The geometry of the double bond (E or Z isomerism) is a crucial aspect of their chemistry, and numerous stereoselective methods have been developed for their synthesis. lookchem.com

Chemical Properties of Benzene, (ethenylseleno)-

| Property | Value |

|---|---|

| CAS Number | 35167-28-3 |

| Molecular Formula | C₈H₈Se |

| Molecular Weight | 183.112 g/mol |

| Synonyms | Phenyl vinyl selenide (B1212193) |

Historical Development and Milestones in Ethenylseleno Chemistry

The chemistry of ethenylseleno compounds, or vinyl selenides, has evolved significantly over the decades, mirroring the broader progress in organoselenium chemistry. Early methods for their preparation often involved the addition of selenols or their derivatives across the triple bond of alkynes. tandfonline.com These initial approaches laid the groundwork for more refined and controlled synthetic strategies.

A major impetus for the development of organoselenium chemistry, including that of vinyl selenides, was the discovery of the selenoxide syn-elimination in 1970. scielo.br This reaction, which involves the oxidation of a selenide to a selenoxide followed by thermal elimination, provided a highly efficient method for creating carbon-carbon double bonds and highlighted the synthetic utility of organoselenium intermediates.

Throughout the late 20th century, chemists developed a variety of new methods for synthesizing vinyl selenides with greater control over regioselectivity and stereoselectivity. These included:

Nucleophilic addition of selenolate anions to alkynes. tandfonline.com

Electrophilic addition of selenenyl halides to alkynes. tandfonline.com

Wittig-type reactions and other olefination methods. archive.org

Transition-metal-catalyzed cross-coupling reactions. archive.org

A significant milestone in the field has been the increasing focus on "green chemistry" principles since the 2000s. ingentaconnect.com Researchers have explored the use of more environmentally friendly solvents and catalysts for the synthesis of vinyl selenides. ingentaconnect.com The development of catalytic methods that use only small amounts of organoselenium reagents represents a major advance in making these synthetic transformations more sustainable. The first organocatalyzed conjugate addition involving vinyl selenones, derivatives of vinyl selenides, was reported in 2009, opening new avenues for asymmetric synthesis. nih.gov The versatility of vinyl selenides continues to make them a subject of active research, with ongoing efforts to develop even more efficient and selective synthetic methods. researchgate.netnih.gov

特性

IUPAC Name |

ethenylselanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Se/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMSKGMDYVDYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Se]C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445448 | |

| Record name | Benzene, (ethenylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35167-28-3 | |

| Record name | Benzene, (ethenylseleno)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethenylseleno Substituted Aromatic Systems

Stereoselective Approaches to Ethenyl Selenides

The stereoselective synthesis of ethenyl selenides is of paramount importance as the geometric isomerism of the vinyl group can significantly influence the reactivity and properties of the molecule. Control over the Z or E configuration is a key challenge and has been addressed through various synthetic strategies.

Hydroselenation of Alkynes: Regioselectivity and Stereocontrol

Hydroselenation, the addition of a Se-H bond across a carbon-carbon triple bond, is a direct method for the synthesis of vinyl selenides. The regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (syn vs. anti-addition) are critical aspects of this transformation.

The addition of selenophenols to terminal alkynes, such as phenylacetylene, can proceed via different mechanisms, leading to a mixture of products. wikipedia.org However, the use of transition metal catalysts can provide excellent control over both regio- and stereoselectivity. For instance, rhodium-catalyzed asymmetric hydroselenation of 1-alkynylindoles using selenophenols has been shown to proceed with high regio-, (E)-, and enantioselectivity under mild conditions. snnu.edu.cn A proposed mechanism involves the oxidative addition of the H-Se bond to the rhodium catalyst, followed by migratory insertion of the alkyne and subsequent reductive elimination to yield the vinyl selenide (B1212193). snnu.edu.cn

Anti-Markovnikov hydroamination of terminal alkynes has been achieved with high selectivity, and similar principles can be applied to hydroselenation to obtain the terminal ethenylseleno- group. organic-chemistry.orgnih.gov The use of bulky boranes in hydroboration-oxidation of alkynes forces anti-Markovnikov addition, a strategy that can be conceptually extended to hydroselenation. youtube.com

Table 1: Regio- and Stereoselective Hydroselenation of Phenylacetylene

| Catalyst/Conditions | Selenol | Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| [Rh(COD)OAc]₂/Mg(NTf₂)₂ | Selenophenol | (E)-1-Phenyl-2-(phenylseleno)ethene | High (E)-selectivity | snnu.edu.cn |

| Mo(CO)₆ | Diethyl phosphite* | Diethyl (Z)-2-phenylvinylphosphonate | Z-isomer | researchgate.net |

| Titanocene-alkyne complexes | Aliphatic amines* | anti-Markovnikov imines | High anti-Markovnikov | organic-chemistry.org |

Analogous reaction shown for context of selectivity control.

Nucleophilic Additions of Selenolate Anions to Acetylenes

The addition of selenolate anions, generated from diselenides or selenols, to acetylenes provides a powerful route to vinyl selenides. This method often exhibits high stereoselectivity, favoring the formation of the Z-isomer through an anti-addition mechanism. researchgate.net

A practical and stereoselective synthesis of (Z)-vinyl selenides involves the reaction of sodium selenide with organic halides, followed by the addition of the resulting selenolate intermediate to terminal alkynes. researchgate.net This one-pot procedure allows for the synthesis of a variety of (Z)-vinyl selenides in good yields. The reaction is believed to proceed through the formation of a nucleophilic selenolate species which then attacks the alkyne in a trans-fashion, leading to the observed (Z)-stereochemistry after protonation. researchgate.net

Table 2: Synthesis of Vinyl Selenides via Nucleophilic Addition of Selenolates to Alkynes

| Selenolate Source | Alkyne | Conditions | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| Na₂Se / R-X | Phenylacetylene | DMF, 0 °C to reflux | (Z)-1-Phenyl-2-(alkylseleno)ethene | Good | High (Z) | researchgate.net |

| PhSeNa | Propiolic esters | - | (Z)-β-(Phenylseleno)acrylic esters | - | (Z) | researchgate.net |

Organometallic Catalyzed Coupling Reactions for C-Se Bond Formation

Organometallic catalysts play a crucial role in the formation of carbon-selenium bonds, offering efficient and selective pathways to ethenylseleno-substituted aromatics. Rhodium complexes, for example, have been effectively used to catalyze the asymmetric hydroselenation of alkynes, demonstrating high activity and selectivity. snnu.edu.cn The catalytic cycle for these reactions typically involves oxidative addition, migratory insertion, and reductive elimination steps. snnu.edu.cnunizar.es

Ruthenium-catalyzed alkene-alkyne coupling reactions have been developed for the synthesis of vinyl boronates and silanes with high chemo-, regio-, and stereoselectivity, and these methods hold promise for adaptation to the synthesis of vinyl selenides. nih.gov

Functionalization of Pre-existing Aromatic Systems with Ethenylseleno Moieties

An alternative strategy for the synthesis of Benzene (B151609), (ethenylseleno)- involves the introduction of the ethenylseleno- group onto a pre-existing aromatic ring. This can be achieved through various cross-coupling and electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Strategies for Vinyl Selenides

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a versatile method for the formation of C-C and C-heteroatom bonds. The synthesis of aryl vinyl selenides can be achieved by the coupling of an aryl halide or triflate with a suitable vinylating agent containing a selenium moiety. nih.govmit.eduacs.orgresearchgate.netnih.govsemanticscholar.orgresearchgate.net

The coupling of aryl halides with vinyl organometallic reagents is a general and powerful method for the synthesis of styrenes, and analogous reactions can be envisioned for the synthesis of aryl vinyl selenides. nih.gov For instance, the reaction of an aryl iodide with a vinylstannane or vinylboronate bearing a selenoether group in the presence of a palladium catalyst would be a plausible route. A novel palladium-catalyzed method for synthesizing aryl vinyl sulfides using 1,3-oxathiolanes as vinyl sulfide (B99878) surrogates has been reported, which could potentially be adapted for selenium analogs. organic-chemistry.org

Table 3: Palladium-Catalyzed Vinylation of Aryl Halides and Triflates

| Aryl Substrate | Vinylating Agent | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aryl/Vinyl Triflates | - | Pd/dialkylbiaryl phosphine (B1218219) ligands | Aryl/Vinyl Bromides/Chlorides | Good to Excellent | nih.govmit.edusemanticscholar.org |

| Aryl Bromides | 2,2-Diphenyl-1,3-oxathiolane | Pd/Xantphos | Aryl Vinyl Sulfides | 58-99% | organic-chemistry.org |

| Aryl Iodides/Triflates | Triorganoindium compounds | Palladium catalyst | Aryl/Vinyl-Substituted Aromatics | Excellent | acs.org |

Electrophilic Selenation Reactions of Alkenes and Alkynes

Electrophilic selenation involves the reaction of an electron-rich alkene or alkyne with an electrophilic selenium species, such as a selenenyl halide. The addition of benzeneselenenyl chloride or bromide to alkenes typically proceeds via a cyclic seleniranium ion intermediate, leading to anti-addition products. rsc.orgthieme-connect.denih.govresearchgate.net

The reaction of benzeneselenenyl chloride with alkenes bearing electron-withdrawing substituents can lead to a mixture of regioisomeric adducts. rsc.org The stereochemistry of the addition is generally trans. thieme-connect.de For the synthesis of Benzene, (ethenylseleno)-, the reaction of ethylene (B1197577) with an electrophilic phenylseleno species could be envisioned, followed by elimination to form the double bond. A more direct approach would be the electrophilic addition to an activated vinylarene.

Table 4: Electrophilic Addition of Phenylselenenyl Halides to Alkenes

| Alkene | Selenium Reagent | Conditions | Product Type | Stereochemistry | Reference |

|---|---|---|---|---|---|

| Cyclohexene | PhSeCl or PhSeBr | - | trans-1-Chloro-2-(phenylseleno)cyclohexane | trans-addition | thieme-connect.de |

| Styrenes | PhSeCl in MeOH | - | anti-Adduct | anti-addition | thieme-connect.de |

| Alkenes with EWG | PhSeCl | - | Mixture of regioisomers | - | rsc.org |

Green Chemistry Principles and Sustainable Synthetic Routes in Ethenylseleno Benzene Synthesis

The growing emphasis on environmental stewardship within the chemical industry has propelled the adoption of green chemistry principles in the synthesis of organoselenium compounds, including Benzene, (ethenylseleno)-. researchgate.netchemistryjournals.net The goal is to design processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govwiley-vch.de This section explores the application of these principles to create more sustainable synthetic routes for ethenylseleno-substituted aromatic systems.

A cornerstone of green chemistry is the use of catalytic reactions over stoichiometric ones. novonesis.commsu.edu Catalysts offer the advantage of being effective in small amounts and can often be recycled and reused, significantly reducing waste. nih.gov In the context of forming the crucial carbon-selenium (C-Se) bond, various transition-metal-catalyzed methods have been developed as greener alternatives to traditional approaches that often require harsh conditions and toxic reagents. nih.gov

Copper-based nanocatalysts, for instance, have demonstrated high efficacy in C–Se cross-coupling reactions. Magnetically separable CuFe2O4 nanocatalysts have been used for the synthesis of selenides in polyethylene (B3416737) glycol (PEG-400), an environmentally benign solvent. rsc.org Similarly, a reusable organo-copper catalyst (CuII-CIN-1) has been employed for C-Se bond formation in PEG-600 with very low catalyst loading (0.1 mol%). rsc.org Another approach involves using a copper catalyst supported on polystyrene (Cu@PS-TSC) for C-Se cross-coupling reactions in water, a completely safe and green solvent. rsc.org These methods not only avoid hazardous organic solvents but also allow for the easy separation and recycling of the catalyst.

Table 1: Comparison of Catalytic Systems for C-Se Bond Formation

| Catalyst | Solvent | Key Advantages | Yields | Reference |

|---|---|---|---|---|

| Nano-CuFe₂O₄ | PEG-400 | Magnetically separable, reusable, eco-friendly solvent | High | rsc.org |

| CuII-CIN-1 | PEG-600 | Heterogeneous, reusable, very low catalyst loading (0.1 mol%) | High | rsc.org |

| Cu@PS-TSC | Water | Reusable, reaction in greenest solvent | Not specified | rsc.org |

| CuI | Not specified | Homogeneous catalyst for coupling aryl halides, arylboronic acid, and selenium powder | Good to High | nih.gov |

| CuBr₂ | DMSO | Uses elemental Se powder and air as an oxidant | Not specified | researchgate.net |

Another core principle of green chemistry is maximizing atom economy , which measures the efficiency of a reaction in converting reactant atoms into the desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. nih.gov The synthesis of vinyl selenides can be designed to be more atom-economical by choosing appropriate starting materials and reaction pathways. For example, methods that utilize elemental selenium powder directly as the selenium source are highly atom-economical. nih.gov A copper-catalyzed three-component reaction of arylboronic acids, selenium powder, and diarylethylenes proceeds via the addition of a selenium-centered radical to the carbon-carbon double bond, showcasing an efficient use of the selenium source. researchgate.net

The choice of solvents and reaction conditions is critical for a sustainable synthesis. novonesis.commsu.edu Traditional organic synthesis often relies on volatile and toxic organic solvents. chemistryjournals.net Research into the synthesis of (ethenylseleno)benzene and related compounds has focused on replacing these with safer alternatives. As mentioned, water and polyethylene glycols (PEGs) have been successfully used as reaction media. rsc.org Furthermore, solvent-free methodologies represent an ideal green approach. nih.gov An environmentally friendly synthesis of bis-selenium-alkene derivatives has been developed using a catalytic system under microwave irradiation without any solvent, significantly reducing reaction times from hours to minutes and preventing waste. mdpi.com

Table 2: Green Solvents and Conditions in Organoselenium Synthesis

| Green Approach | Example Condition | Key Benefits | Reference |

|---|---|---|---|

| Use of Green Solvents | Reactions in Water or PEG | Non-toxic, abundant, safe, often allows for easy product separation | rsc.orgnih.gov |

| Solvent-Free Synthesis | Microwave irradiation, 100 °C, 10 min | Eliminates solvent waste, reduces reaction time, increases energy efficiency | mdpi.com |

| Energy Efficiency | Visible light (blue LEDs) at room temperature | Avoids high-energy thermal heating, enables reactions under mild conditions | nih.gov |

| Biocatalysis | Lipase-mediated reaction in ethyl acetate (B1210297) at 30 °C | Mild conditions, high selectivity, biodegradable catalyst | mdpi.com |

| Greener Reagents | Oxone® in water | Replaces hazardous oxidants (e.g., m-CPBA) with a safer, water-soluble alternative | mdpi.comsemanticscholar.org |

Improving energy efficiency is another key objective. msu.edu Conducting reactions at ambient temperature and pressure minimizes energy consumption. wiley-vch.de Photochemical methods, which use visible light to promote reactions, are an excellent example of energy-efficient synthesis. The selenylation of arenes has been achieved through photoactivation of the Se-Se bond using blue LEDs, avoiding the need for high temperatures. nih.gov Microwave-assisted synthesis also contributes to energy efficiency by dramatically shortening reaction times. mdpi.com

Finally, the principle of using less hazardous chemical syntheses extends to the reagents themselves. novonesis.com In the synthesis of vinyl selenones, which are oxidation products of vinyl selenides, traditional oxidants like 3-chloroperoxybenzoic acid (m-CPBA) are often used. semanticscholar.orgnih.gov A greener alternative is the use of Oxone®, a less hazardous, water-soluble oxidizing agent, which can be employed in water without any additional catalyst or co-solvent. mdpi.comsemanticscholar.org Biocatalysis, using enzymes like lipase (B570770) to mediate reactions, represents a frontier in green synthesis, allowing for reactions to occur under very mild conditions with high selectivity. mdpi.com These approaches collectively contribute to the development of sustainable and environmentally responsible methods for synthesizing Benzene, (ethenylseleno)- and related compounds.

Mechanistic Elucidation of Reactions Involving Benzene, Ethenylseleno

Detailed Reaction Pathways of Ethenylseleno Functional Groups

The ethenylseleno functional group in Benzene (B151609), (ethenylseleno)- exhibits a range of reaction pathways, primarily centered around the reactivity of the vinyl moiety and the carbon-selenium bond. Key transformations include cycloaddition reactions, radical-mediated processes, and reactions initiated by selenium-lithium exchange.

Cycloaddition Reactions: The electron-rich double bond in phenyl vinyl selenide (B1212193) makes it a suitable partner in various cycloaddition reactions. orgsyn.org A significant example is the 1,3-dipolar cycloaddition with nitrile oxides. This reaction proceeds by treating phenyl vinyl selenide with a nitrile oxide, generated in situ, to form a 3-substituted isoxazoline (B3343090) intermediate. Subsequent oxidative elimination of the phenylselenyl group with an oxidant like hydrogen peroxide (H₂O₂) yields the corresponding 3-substituted isoxazole. researchgate.netresearchgate.net This two-step, one-pot transformation provides an efficient route to synthesize isoxazoles with good yields. researchgate.net The phenylseleno group serves as an effective activating and leaving group in this sequence. semanticscholar.orgnih.gov

Radical Reactions: The phenylselenyl moiety can participate in and initiate radical reactions. Under visible-light irradiation, diphenyl diselenide can generate a phenylselenyl radical. nih.gov This radical can then add to alkynes, generating a vinyl radical intermediate. nih.govrsc.org This vinyl radical can undergo further reactions, such as intramolecular cyclization, to form complex molecular scaffolds. nih.govresearchgate.net For instance, a selenyl radical can trigger a cascade cyclization of alkyne-tethered compounds, leading to bis-selenyl products. nih.gov These radical pathways are versatile for constructing C-C, C-Se, and C-S bonds. nih.gov

Selenium-Lithium Exchange: A crucial reaction pathway involves the transmetallation of the vinyl selenide. Treatment of α-phenylseleno-β-substituted styrenes with an organolithium reagent like n-butyllithium (n-BuLi) results in a selenium-lithium exchange. scielo.br This process generates a vinyllithium (B1195746) species, which is a potent nucleophile. This intermediate can then be trapped by various electrophiles, such as aldehydes or dimethylformamide (DMF), to produce functionalized products with high stereoselectivity. scielo.brresearchgate.net This pathway is instrumental in synthesizing specific stereoisomers of allylic alcohols and unsaturated aldehydes. scielo.br

| Reaction Type | Reactants/Conditions | Intermediate(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile Oxides, then H₂O₂ | Isoxazoline cycloadduct | 3-Substituted Isoxazoles | researchgate.netresearchgate.net |

| Radical Addition/Cyclization | Visible light, Diselenides, Alkynes | Phenylselenyl radical, Vinyl radical | Cyclized selenyl-functionalized compounds | nih.govresearchgate.net |

| Selenium-Lithium Exchange | n-BuLi, then Electrophile (e.g., Aldehyde, DMF) | Vinyllithium species | (Z)-Allyl alcohols, (E)-α,β-Unsaturated aldehydes | scielo.brresearchgate.net |

Role of Zwitterionic and Radical Intermediates in Ethenylseleno Transformations

The transformations of the ethenylseleno group are often governed by the formation of either radical or zwitterionic intermediates, which dictate the reaction mechanism and outcome.

Radical Intermediates: Radical intermediates are central to many reactions involving phenyl vinyl selenide and related compounds. The generation of a phenylselenyl radical (PhSe•) from precursors like diphenyl diselenide, often promoted by light, is a common initiating step. nih.gov This electrophilic radical readily adds to carbon-carbon multiple bonds. researchgate.net For example, the addition of PhSe• to an alkyne forms a vinyl radical intermediate. nih.govrsc.org This highly reactive species can then undergo subsequent transformations, including intramolecular cyclization or intermolecular reactions. nih.govnih.gov In the cyclization of enynes, the initially formed vinyl radical can attack another intramolecular multiple bond, leading to the synthesis of carbocycles and heterocycles. researchgate.net These radical processes are characterized by a cascade of bond-forming events, often leading to complex molecular architectures from simple precursors. nih.gov

Zwitterionic Intermediates: In contrast to radical pathways, certain reactions proceed through zwitterionic intermediates. A notable example is the phosphine-catalyzed anti-3,4-selenoboration of α,β-acetylenic esters. rsc.org In this mechanism, the phosphine (B1218219) catalyst initiates the reaction by adding to the alkynoate. This addition is assisted by the Lewis acidic boron, which activates the carbonyl group, leading to the formation of a zwitterionic allenolate intermediate. rsc.org This intermediate then undergoes a selenyl migration to form a phosphorus ylide. The subsequent rearrangement and elimination of the phosphine catalyst yield the final anti-addition product. The formation of such zwitterionic species is crucial for controlling the regio- and stereoselectivity of the reaction, directing the addition to the α-position of the vinyl selenide product. rsc.org Similarly, zwitterionic intermediates have been proposed in other cycloaddition reactions involving related systems, where they are formed from the reaction of a nucleophilic species with an activated alkyne or allene. rsc.org

Stereochemical Outcomes and Controlling Factors in Ethenylseleno Reactions

The stereochemistry of reactions involving the ethenylseleno group is a critical aspect, with various methods developed to control the configuration of the resulting products.

A key factor in controlling stereochemistry is the choice of reagents and reaction pathway. For instance, the reaction of sodium selenolates with vinyl(phenyl)iodonium salts can produce vinylic selenides with either retention or inversion of configuration, depending on the specific conditions and substrates used. tandfonline.com This provides a direct method for stereoselective synthesis.

In reactions involving selenium-lithium exchange, high stereoselectivity is often observed. The vinyllithium species generated from α-phenylseleno-β-substituted styrenes reacts with electrophiles to afford products with a specific geometry. scielo.br For example, reaction with aldehydes yields exclusively (Z)-allyl alcohols, while reaction with DMF produces (E)-α-phenyl-α,β-unsaturated aldehydes. scielo.brresearchgate.net The stereochemical outcome is determined by the geometry of the intermediate vinyllithium species and the subsequent electrophilic capture.

In addition reactions to alkynes, the stereochemical outcome can be switched between syn and anti addition. The uncatalyzed selenoboration of α,β-acetylenic esters leads to β-vinyl selenides via a 1,4-selenoboration mechanism. rsc.org However, the addition of a phosphine catalyst switches the pathway to an anti-3,4-selenoboration, yielding α-vinyl selenides. rsc.org This switch is attributed to the phosphine interacting with the alkyne, reversing its polarity and favoring a different mechanistic pathway that leads to the anti-addition product. rsc.org Similarly, light-promoted hydroselenation of alkenes using an aryl diselenide proceeds with high anti-Markovnikov selectivity, a phenomenon attributed to a "β-selenium effect" that delocalizes the hydrogen atom transfer transition state. researchgate.netosti.gov

Asymmetric catalysis has also been employed to control stereochemistry. For example, the asymmetric cyclopropanation of vinyl phosphonates using chiral selenonium salts can proceed with excellent enantioselectivity (up to 99:1). mdpi.com The choice of the chiral substituent on the selenium atom is crucial for determining the degree of enantioselectivity. mdpi.com

| Reaction Type | Key Reagent/Catalyst | Stereochemical Outcome | Controlling Factor | Reference(s) |

|---|---|---|---|---|

| Nucleophilic Substitution | Vinyl(phenyl)iodonium salts | Retention or Inversion | Reaction conditions and substrate | tandfonline.com |

| Se/Li Exchange & Electrophilic Trap | n-BuLi, Aldehydes/DMF | Exclusively (Z)-allyl alcohols or (E)-aldehydes | Geometry of vinyllithium intermediate | scielo.br |

| Selenoboration | PCy₃ (phosphine catalyst) | Switches from syn to anti-addition | Catalyst-induced polarity reversal of the alkyne | rsc.org |

| Asymmetric Cyclopropanation | Chiral selenonium ylides | High enantioselectivity (up to 99% ee) | Chiral auxiliary on the selenium reagent | mdpi.com |

| Hydroselenation | Blue light, Aryl diselenide | High anti-Markovnikov selectivity | β-selenium effect in radical HAT step | researchgate.netosti.gov |

Theoretical Insights into C-Se Bond Formation Mechanisms

Theoretical and computational studies provide profound insights into the mechanisms governing the formation of the C-Se bond in phenyl vinyl selenide and related compounds. These studies help to rationalize experimental observations, such as regio- and stereoselectivity, and to elucidate the nature of transient intermediates and transition states.

One of the most detailed theoretical investigations concerns the phosphine-catalyzed anti-3,4-selenoboration of alkynoates. rsc.org Density Functional Theory (DFT) calculations revealed a novel mechanism that differs from previous proposals for similar reactions. The calculations showed that while the selenoborane is activated by a "push-pull" effect, the phosphine catalyst interacts with the β-position of the alkyne. This interaction switches the polarity of the triple bond, favoring a 1,3-selenoboration that results in the α-addition of the selenyl group. Furthermore, the calculations highlighted an autocatalytic role for a second selenoborane molecule, which coordinates to a phosphorus ylide intermediate, thereby determining the anti-stereoselectivity of the reaction. rsc.org This computational work demonstrates that the selenium moiety possesses a greater nucleophilic character compared to analogous boron or silicon groups, facilitating the reaction under mild conditions. rsc.org

Conformational analysis of vinyl selenides has also been a subject of theoretical study. For Divinyl selenide, theoretical energy-based conformational analysis at the MP2/6-311G** level, substantiated by calculations of spin-spin coupling constants, demonstrated that the molecule exists as an equilibrium mixture of three nonplanar conformers. nih.gov Such studies are crucial for understanding the ground-state properties of these molecules, which influence their reactivity.

Broader theoretical studies on transition-metal-catalyzed C-Se bond formation provide a general context for these mechanisms. zioc.ruananikovlab.ru For example, theoretical investigations into the influence of phosphane ligands on palladium complexes in C-C bond formation have shown that steric and electronic effects of the ligands critically impact the reactivity and the operative mechanism. ananikovlab.ru While focused on a different bond formation, these principles are transferable to understanding C-Se coupling reactions, where ligand properties can similarly dictate the reaction outcome. These computational approaches are essential for designing more efficient and selective catalysts for the synthesis of organoselenium compounds. researchgate.net

High Resolution Spectroscopic Characterization and Advanced Analytical Techniques for Benzene, Ethenylseleno

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of Benzene (B151609), (ethenylseleno)- in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous evidence of the carbon-hydrogen framework and the direct environment of the selenium atom.

The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon atoms within the molecule, respectively. mdpi.com Each unique chemical environment gives rise to a distinct signal, and the splitting patterns in ¹H NMR reveal the proximity of neighboring, non-equivalent protons. plus.ac.at

For Benzene, (ethenylseleno)-, the spectrum is divided into two main regions: the aromatic region for the phenyl group and the vinylic region for the ethenyl group.

Proton (¹H) NMR: The five protons of the phenyl ring typically appear as a complex multiplet in the aromatic region (δ 7.0–7.5 ppm). The three protons of the vinyl group (-Se-CH=CH₂) form a distinct AMX spin system. The geminal proton (attached to the same carbon as the selenium) is expected at one chemical shift, while the two terminal vinyl protons are diastereotopic and appear at different chemical shifts, typically between δ 5.0 and 6.5 ppm. The coupling constants (J-values) between these vinyl protons are characteristic of their geometric arrangement (cis or trans). netlify.app

Carbon-13 (¹³C) NMR: A proton-decoupled ¹³C NMR spectrum would show six distinct signals for the eight carbon atoms, as some carbons in the phenyl ring are chemically equivalent. libretexts.org The carbons of the phenyl ring are expected in the aromatic region (δ 120–140 ppm), with the carbon directly attached to the selenium atom (ipso-carbon) being shifted due to the electronegativity and heavy atom effect of selenium. rsc.org The two carbons of the ethenyl group will appear in the alkene region (δ 100–140 ppm). udel.edu

Table 4.1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Benzene, (ethenylseleno)- This interactive table provides predicted data based on established chemical shift principles. Specific experimental values may vary based on solvent and experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Phenyl Protons | ¹H | 7.0 - 7.5 | Multiplet (m) | Signals for ortho, meta, and para protons may overlap. |

| Vinylic Protons | ¹H | 5.0 - 6.5 | Doublet of Doublets (dd) | Three distinct signals expected due to the AMX spin system. |

| Phenyl Carbons | ¹³C | 120 - 140 | Singlet (s) | Four signals: ipso, ortho, meta, and para carbons. |

Selenium-77 is an NMR-active nucleus (spin I=1/2) with a natural abundance of 7.63%. acs.org ⁷⁷Se NMR spectroscopy is exceptionally sensitive to the electronic environment around the selenium atom, offering a very wide chemical shift range of over 3000 ppm. nist.gov This makes it a powerful tool for characterizing organoselenium compounds and distinguishing between different selenium functionalities. nist.gov

For Benzene, (ethenylseleno)-, a single resonance is expected in the ⁷⁷Se NMR spectrum. The chemical shift provides direct evidence of the selenide (B1212193) (C-Se-C) linkage. The precise chemical shift value is influenced by factors such as the solvent used and temperature. acs.org Based on data for related vinyl selenides, the signal for Benzene, (ethenylseleno)- is anticipated to fall within the established range for this class of compounds. mdpi.comacs.org Furthermore, coupling between ⁷⁷Se and adjacent ¹H nuclei can be observed, providing additional structural confirmation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. plus.ac.at An IR spectrum arises from the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while a Raman spectrum results from the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. spectroscopyonline.com

The spectra of Benzene, (ethenylseleno)- are characterized by vibrations of the phenyl ring and the ethenyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands in the 3100–3000 cm⁻¹ region. Vinylic C-H stretches are also found in this region. libretexts.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic bands in the 1600–1450 cm⁻¹ region. naturalspublishing.com The C=C stretch of the vinyl group is expected to produce a band around 1650 cm⁻¹, which is often more intense in the Raman spectrum. spectroscopyonline.com

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring appear in the 900–690 cm⁻¹ region and are indicative of the substitution pattern.

C-Se Stretching: The carbon-selenium bond stretching vibration is expected to appear at lower frequencies, typically in the 600–500 cm⁻¹ range, due to the larger mass of the selenium atom.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the phenyl and vinyl functional groups. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of Benzene, (ethenylseleno)- and to gain structural insights from its fragmentation pattern upon ionization. The molecular formula is C₈H₈Se, and its exact monoisotopic mass can be calculated with high precision.

Upon electron ionization, a molecular ion peak ([M]⁺•) would be observed. A key feature of this peak would be a characteristic isotopic pattern resulting from the natural abundance of selenium's six stable isotopes, with the most abundant being ⁸⁰Se (49.6%).

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. Common fragmentation pathways for aromatic compounds often involve the loss of substituents to form stable ions. docbrown.info

Formation of [C₆H₅Se]⁺: Loss of the vinyl radical (•CH=CH₂) from the molecular ion would produce a fragment corresponding to the phenylselanyl cation.

Formation of [C₆H₅]⁺: Cleavage of the C-Se bond can lead to the formation of the highly stable phenyl cation at a mass-to-charge ratio (m/z) of 77. This is a very common fragment for phenyl-substituted compounds. docbrown.info

Loss of Selenium: Fragmentation involving the loss of the selenium atom or HSe• radical is also possible, leading to hydrocarbon fragments. rsc.org

X-ray Crystallography for Solid-State Structural Determination

The benzene ring would be planar.

The C(sp²)-Se-C(sp²) bond angle is expected to be around 98-102°, as observed in similar diaryl or alkyl/aryl selenides. frontiersin.org

The C-Se bond lengths would be consistent with those of other phenyl-selenium and vinyl-selenium bonds.

The analysis would also reveal intermolecular interactions, such as π-stacking, that stabilize the crystal packing. frontiersin.org

Chromatographic Techniques for Purity and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of Benzene, (ethenylseleno)- and for its separation from reaction mixtures. carlroth.com

For HPLC, reversed-phase chromatography is a common approach. Stationary phases with phenyl ligands (e.g., USP L11) are particularly well-suited for separating aromatic and unsaturated compounds like Benzene, (ethenylseleno)-. The separation mechanism on these columns involves both hydrophobic interactions and specific π-π interactions between the electron-rich stationary phase and the π-systems of the analyte's phenyl and vinyl groups. frontiersin.org This dual interaction mode can provide unique selectivity for separating isomers or related aromatic compounds. The choice of mobile phase, typically a mixture of water or a buffer with an organic solvent like acetonitrile (B52724) or methanol, allows for the fine-tuning of retention time and resolution.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of Ethenylseleno Benzene Derivatives

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including complex organic molecules. numberanalytics.comarxiv.org It is extensively used to predict the molecular geometries, energies, and various electronic properties of ethenylseleno benzene (B151609) derivatives. numberanalytics.comfrontiersin.org

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G++ or 6-311++G(d,p), are used to perform geometry optimizations to find the minimum energy structure of the molecule. frontiersin.orgresearchgate.netresearchgate.net These optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a related diaryl selenide (B1212193) derivative, DFT calculations determined the C-Se-C bond angle to be a bent 98.29°, a value that showed excellent agreement with experimental X-ray crystallography data. frontiersin.org The geometry around the selenium atom in such compounds is typically found to be pyramidal. mdpi.com These calculations confirm that hyperconjugation effects, or the delocalization of electron density from a σ-bond to a p-orbital or π-bond, can lead to shortened carbon-carbon bond lengths within the aromatic ring. researchgate.netnih.gov

Beyond molecular geometry, DFT is used to probe electronic properties. mdpi.commdpi.com Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis reveal the distribution of atomic charges and the nature of substituent effects. researchgate.netnih.govwisc.edu NBO calculations can quantify the σ- and π-donating or withdrawing effects of the (ethenylseleno)- group on the benzene ring, offering insights into the molecule's reactivity. wisc.edu Analysis of the frontier molecular orbitals (HOMO and LUMO) helps in understanding the charge transfer properties and identifying reactive sites within the molecule. frontiersin.org

Below is an interactive table summarizing typical geometric parameters for the core structure of seleno-aromatic compounds as determined by computational and experimental methods.

| Parameter | Typical Calculated/Experimental Value | Method/Source |

|---|---|---|

| C(phenyl)-Se Bond Length | ~1.90 - 1.93 Å | X-ray Crystallography mdpi.com |

| C(phenyl)-Se-C(vinyl) Bond Angle | ~98.3° | DFT (B3LYP) / X-ray frontiersin.org |

| Geometry at Selenium Atom | Pyramidal | X-ray Crystallography mdpi.com |

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is a powerful approach to map out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. numberanalytics.comresearchgate.net For reactions involving ethenylseleno benzene, these models can elucidate reaction pathways, calculate activation energies, and explain observed stereoselectivity or regioselectivity. pearson.comnih.govrsc.org

A significant application is in modeling addition reactions, such as hydroselenation. rsc.org DFT calculations have been employed to study the light-promoted, anti-Markovnikov hydroselenation of alkenes using aryl diselenides. rsc.org These studies model the transition state (TS) for the hydrogen atom transfer (HAT) step from the selenol to the intermediate β-seleno carbon radical. rsc.org The calculations revealed that the transition state leading to the anti-Markovnikov product is energetically favored due to electronic delocalization, an observation termed the "β-selenium effect". rsc.org

Similarly, computational models have been used to investigate cycloaddition reactions and nucleophilic substitutions. nih.govyoutube.com For example, DFT calculations have shown that certain C-Se bond-forming reactions proceed via a concerted SN2-type pathway. nih.govschrodinger.com By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the favorability and kinetics of a proposed mechanism under specific conditions. researchgate.net The stability of intermediates and transition states is often influenced by resonance with the aromatic ring, which lowers the activation energy and accelerates the reaction rate. pearson.com

The table below details key findings from the computational modeling of a representative reaction mechanism.

| Reaction Studied | Computational Method | Key Finding | Citation |

|---|---|---|---|

| Anti-Markovnikov Hydroselenation | DFT | The transition state is stabilized by delocalization involving the β-selenium atom, favoring the linear product. | rsc.org |

| Tandem C-N/C-Se Bond Formation | DFT | The reaction proceeds via a one-step, concerted SN2-type mechanism. | nih.govschrodinger.com |

| Vinylation of Ketoximes | B2PLYP/B3LYP | Calculated activation barriers (ΔG‡) identified the rate-limiting steps of the multi-stage Trofimov reaction. | researchgate.net |

Analysis of Bonding Interactions and Orbital Contributions in C-Se Linkages

A deeper understanding of the chemical nature of ethenylseleno benzene requires a detailed analysis of the bonding interactions, particularly within the Carbon-Selenium (C-Se) linkages. Computational methods provide tools to dissect these bonds in terms of orbital contributions and electronic delocalization. rsc.org

Natural Bond Orbital (NBO) analysis is a key technique used to translate the complex wavefunctions from DFT calculations into intuitive chemical concepts like lone pairs, bonds, and orbital interactions. wisc.edu This method can probe the σ and π orbital contributions to the C(phenyl)-Se and Se-C(vinyl) bonds, revealing the extent of conjugation between the vinyl group, the selenium atom's lone pairs, and the aromatic π-system. wisc.edu

The "β-selenium effect" discovered through computational modeling is a prime example of such analysis. rsc.org In the transition state of radical hydroselenation, the singly occupied molecular orbital (SOMO) was found to be delocalized over the C-Se bond. rsc.org This delocalization, which has some C-Se antibonding character, stabilizes the transition state and results in a slight lengthening of the C-Se bond. rsc.org

Furthermore, analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. frontiersin.org The energies and spatial distributions of the HOMO and LUMO can predict the molecule's behavior as an electron donor or acceptor and indicate how charge transfer occurs during chemical reactions. frontiersin.org Hirshfeld surface analysis can also be employed to visualize and quantify intermolecular interactions in the solid state, such as π-π stacking and hydrogen bonds, which are influenced by the electronic nature of the C-Se bonds. frontiersin.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides robust methods for predicting various spectroscopic parameters, which is invaluable for structure elucidation and the assignment of experimental signals. dokumen.pubwisc.edunih.gov For Benzene, (ethenylseleno)-, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly common. scirp.orgwisc.edu

The prediction of ¹H and ¹³C NMR chemical shifts is a multi-step process. wisc.edumdpi.com First, the molecule's geometry is optimized, typically using DFT. wisc.edu Then, an NMR calculation is performed on the optimized structure, often using the Gauge-Including Atomic Orbital (GIAO) method. wisc.edu For flexible molecules, it is necessary to perform a conformational search and calculate the Boltzmann-averaged chemical shifts of the different conformers to obtain a result that accurately reflects the experimental spectrum. nih.gov These predicted shifts can be compared directly with experimental data to confirm a proposed structure. wisc.edu

Computational methods can also predict coupling constants, including the ¹J(¹³C-⁷⁷Se) coupling, which provides direct information about the C-Se bond's electronic environment. mdpi.com Similarly, vibrational frequencies from IR spectroscopy can be calculated. scirp.org These calculations help in assigning the observed absorption bands to specific vibrational modes within the molecule, such as C=C or C-Se stretching. scirp.orgmdpi.com

The following interactive table illustrates how computationally predicted NMR data can be used.

| Nucleus | Parameter | Computational Approach | Purpose | Citation |

|---|---|---|---|---|

| ¹H / ¹³C | Chemical Shift (δ) | DFT (e.g., B3LYP/6-31G(d)) with GIAO method | Assign experimental signals and confirm molecular structure. | wisc.edu |

| ⁷⁷Se | Chemical Shift (δ) | DFT calculations | Benchmark against experimental data to validate computational models. | |

| ¹³C, ⁷⁷Se | Coupling Constant (J) | DFT calculations | Probe the electronic structure and hybridization of the C-Se bond. | mdpi.com |

| - | IR Frequencies (cm⁻¹) | DFT harmonic frequency calculations | Assign vibrational modes (e.g., C=C stretch) in experimental IR spectra. | scirp.orgmdpi.com |

Polymerization Science of Ethenylseleno Containing Monomers for Macromolecular Architectures

Radical Polymerization of Benzene (B151609), (Ethenylseleno)- Derivatives

The radical polymerization of vinyl monomers containing a selenide (B1212193) moiety, such as (ethenylseleno)benzene, also known as phenyl vinyl selenide, has been a subject of interest due to the unique properties conferred by the selenium atom. mdpi.com However, the radical polymerization of such monomers can be challenging due to the potential for strong interactions between the selenium atom and free radicals. mdpi.comnih.gov Despite these challenges, research has demonstrated the successful polymerization of derivatives like p-phenylselenostyrene using conventional radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). mdpi.com

A notable example is the polymerization of (p-phenylseleno)styrene (p-PhSeSt), which has been successfully achieved through controlled radical polymerization techniques, yielding polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov This control allows for the synthesis of well-defined selenium-containing polymers suitable for various applications. nih.gov

Controlled/Living Radical Polymerization Techniques (e.g., RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for the controlled polymerization of selenium-containing vinyl monomers. nih.gov This method allows for the synthesis of polymers with predetermined molecular weights and low dispersity. scispace.comwikipedia.org The RAFT process typically involves a chain transfer agent (CTA), an initiator, and the monomer.

In the case of (p-phenylseleno)styrene (p-PhSeSt), RAFT polymerization has been successfully employed to produce well-defined polymers (P(p-PhSeSt)). nih.gov This controlled polymerization is evidenced by the linear evolution of molecular weight with monomer conversion and the narrow molecular weight distributions of the resulting polymers. nih.gov The use of a suitable CTA is crucial for mediating the polymerization and ensuring its controlled nature. nih.gov For instance, selenium-containing compounds themselves, like diselenocarbonates, have been developed as Se-RAFT agents for the polymerization of various vinyl monomers, leading to the formation of selenium-containing branched polymers. rsc.org

| Monomer | Polymerization Technique | Key Features | Reference |

| (p-phenylseleno)styrene | RAFT Polymerization | Controlled molecular weight, Narrow molecular weight distribution | nih.gov |

| Monophenyl maleimide (B117702) selenide | RAFT Copolymerization with Styrene (B11656) | Controlled molecular weight, Narrow molecular weight distribution | mdpi.comnih.gov |

| Various Vinyl Monomers | Se-RAFT Self-Condensing Vinyl Polymerization | Synthesis of hyperbranched selenium-containing polymers | rsc.org |

Influence of Monomer Structure on Polymerization Kinetics and Stereoregularity

The structure of the (ethenylseleno)benzene derivative significantly influences the polymerization kinetics and the stereoregularity of the resulting polymer. The electronic and steric effects of substituents on the phenyl ring or the vinyl group can alter the reactivity of the monomer and the stability of the propagating radical. libretexts.org

For instance, the presence of the phenylseleno group in p-PhSeSt affects the radical stability, which in turn impacts the rates of propagation and termination. libretexts.org In radical polymerizations, the regioselectivity of monomer addition is a key factor, with the radical typically adding to the less substituted carbon of the vinyl group, leading to a more stable propagating radical. youtube.com For styrene derivatives, this results in a benzylic radical, which is stabilized by resonance with the benzene ring. libretexts.org

While specific studies on the stereoregularity of poly(ethenylseleno)benzene are not extensively detailed in the provided context, it is known that the stereochemistry of radical polymerization can be influenced by factors such as polymerization temperature and the nature of the solvent and initiator. wikipedia.org The bulky phenylseleno group may also play a role in directing the stereochemical outcome of the polymerization.

Cationic Polymerization of Ethenylseleno Vinyl Ethers

Cationic polymerization provides an alternative route for polymerizing vinyl ethers containing ethenylseleno groups. This method is particularly suitable for vinyl ethers due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. rsc.orgku.edu

Recent advancements have demonstrated the living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents. rsc.org This technique allows for the synthesis of poly(vinyl ether)s with controlled molecular weights and narrow molecular weight distributions (Đ < 1.2) under ambient conditions. rsc.org A key advantage of this method is the ability to introduce various selenium-containing structures at the chain ends of the polymers by selecting appropriate electrophilic selenium initiators. rsc.org Furthermore, this approach has been used to create block copolymers by using a selenium-functionalized macroinitiator to polymerize a second monomer, showcasing a new pathway for mechanism transformation polymerization. rsc.org The stereoselectivity of cationic polymerization of vinyl ethers can be controlled using chiral catalysts, leading to isotactic polymers. rsc.orgku.educhemrxiv.org

Copolymerization Strategies with Diverse Vinyl Monomers

Copolymerization is a versatile strategy to tailor the properties of polymers by incorporating two or more different monomer units into the same polymer chain. (Ethenylseleno)benzene and its derivatives can be copolymerized with a wide range of conventional vinyl monomers to create functional materials with novel properties. mdpi.comnih.gov

A successful example is the RAFT copolymerization of a selenium-containing maleimide monomer, monophenyl maleimide selenide (MSM), with styrene (St). mdpi.comnih.gov This copolymerization yielded copolymers with controlled molecular weights and narrow molecular weight distributions. The resulting copolymers combine the properties of both monomers, and the presence of the selenide group offers a handle for further chemical modification. mdpi.comnih.gov The study of such copolymerizations often involves analyzing the reactivity ratios of the monomers to understand the copolymer composition and sequence distribution. nih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer | Reference |

| Monophenyl maleimide selenide (MSM) | Styrene (St) | RAFT Polymerization | P(MSM-co-St) with controlled MW and narrow MWD | mdpi.comnih.gov |

| (p-phenylseleno)styrene (p-PhSeSt) | N/A (Homopolymerization) | RAFT Polymerization | P(p-PhSeSt) with controlled MW and narrow MWD | nih.gov |

Post-Polymerization Modification of Selenide Moieties within Polymer Chains

A significant advantage of incorporating selenide moieties into polymer chains is their susceptibility to post-polymerization modification. mdpi.comnih.gov The selenide group can be selectively oxidized to selenoxide or selenone under mild conditions, which in turn alters the polymer's properties, such as its polarity and solubility. mdpi.comnih.gov

For example, the selenide groups in poly(p-phenylseleno)styrene (P(p-PhSeSt)) can be selectively oxidized to selenoxide groups using hydrogen peroxide (H₂O₂) or to selenone groups using sodium hypochlorite (B82951) (NaClO). nih.gov These oxidized forms can then be reduced back to selenide using a reducing agent like sodium dithionite (B78146) (Na₂S₂O₄). nih.gov This reversible redox chemistry allows for the dynamic tuning of material properties. nih.gov

Another important post-polymerization modification is the selenoxide elimination reaction. Upon oxidation to the corresponding selenoxide, the group can be eliminated under thermal conditions to introduce a carbon-carbon double bond into the polymer backbone or as a terminal group. mdpi.com This strategy provides a route to creating unsaturation within the polymer structure, which can be used for further crosslinking or functionalization reactions. mdpi.comnih.gov

| Polymer | Modification Reagent | Resulting Functional Group | Application/Effect | Reference |

| P(p-PhSeSt) | H₂O₂ | Selenoxide | Alters thermal performance, glass transition temperature, water contact angles, and refractive indices | nih.gov |

| P(p-PhSeSt) | NaClO | Selenone | Alters polymer properties for applications like redox-responsive photonic crystals | nih.gov |

| P(MSM-co-St) | Oxidative conditions | Carbon-carbon double bond (via selenoxide elimination) | Modifies the copolymer backbone | mdpi.comnih.gov |

| Selenide-end functionalized polymer | Oxidation followed by elimination | Terminal double bond | Creates reactive end-groups | mdpi.com |

Advanced Materials Applications of Benzene, Ethenylseleno Derived Polymers and Functional Materials

Development of Redox-Responsive Polymeric Materials

The presence of selenium in a polymer backbone or as a pendant group provides a powerful tool for creating redox-responsive materials. rsc.org Selenium-containing compounds can be easily oxidized or reduced, allowing for dynamic changes in the material's chemical structure and, consequently, its macroscopic properties. rsc.org This responsiveness is rooted in the unique bond energies associated with selenium, such as the Carbon-Selenium (C-Se) bond (244 kJ mol⁻¹) and the Selenium-Selenium (Se-Se) bond (172 kJ mol⁻¹), which render them susceptible to cleavage and formation under mild stimuli. nih.gov

Polymers featuring pendant phenylseleno groups, such as those derived from the polymerization of "Benzene, (ethenylseleno)-" or its analogue (p-phenylseleno)styrene (p-PhSeSt), exhibit well-defined redox chemistry. nih.gov The selenide (B1212193) moiety (-Se-) can be selectively and reversibly oxidized to two different states: selenoxide (-Se(O)-) and selenone (-Se(O)₂-). nih.gov

The oxidation process can be controlled by the choice of the oxidizing agent. For instance, hydrogen peroxide (H₂O₂) is typically used to oxidize the selenide to the selenoxide state. nih.govmdpi.com Stronger oxidizing agents, such as sodium hypochlorite (B82951) (NaClO), can further oxidize the selenide to the selenone state. nih.gov This stepwise oxidation allows for fine-tuning of the polymer's properties.

Crucially, these oxidation reactions are reversible. The oxidized selenoxide and selenone groups can be reduced back to the original selenide state using a suitable reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄). nih.gov This reversible redox cycle can be characterized using techniques like nuclear magnetic resonance (NMR) and X-ray photoelectron spectroscopy (XPS), which confirm the structural changes in the polymer during oxidation and reduction. nih.gov This reversible chemical transformation forms the basis for creating materials with switchable properties.

The conversion of pendant selenide groups to selenoxide or selenone profoundly alters the local polarity and molecular interactions within the polymer. This chemical change translates into a significant modulation of the material's bulk properties. researchgate.netrsc.org One of the most notable changes is in the refractive index (RI) of the material. nih.govresearchgate.net

Beyond optical properties, the redox state of the selenium moiety can also influence other characteristics, such as thermal stability and photoluminescence. mdpi.com For instance, the elimination of phenylselenide groups from a copolymer under oxidative conditions can form carbon-carbon double bonds in the polymer backbone, leading to improved thermal stability and enhanced photoluminescent emission intensity. mdpi.com This ability to switch material properties on demand using simple chemical signals opens a wide array of possibilities for creating dynamic and functional materials.

Integration into Photonic Crystals and Optical Materials

The ability to tune the refractive index of polymers derived from "Benzene, (ethenylseleno)-" via redox stimuli makes them excellent candidates for fabricating responsive photonic crystals (PCs). nih.govrsc.org Photonic crystals are materials with a periodic nanostructure that affects the motion of photons, leading to properties like structural color. rsc.org By infiltrating a selenium-containing polymer into a PC structure, such as an inverse opal, the optical properties of the crystal can be actively controlled.

In a typical application, a copolymer containing phenyl vinyl selenide is used to create an inverse opal photonic crystal (IOPC). nih.govrsc.org The color of this PC is determined by its photonic bandgap, which is a function of both the periodic structure and the refractive indices of the constituent materials. When the selenide groups within the polymer are oxidized to selenoxide or selenone, the polymer's refractive index changes. nih.gov This change in RI causes a predictable shift in the photonic bandgap, resulting in a visible color change of the material. researchgate.net

This effect has been harnessed to create visual sensors for oxidizing agents like reactive oxygen species (ROS) or ozone. researchgate.netrsc.org The color of the PC changes in response to the presence and concentration of the oxidant, providing a simple and direct detection method. researchgate.netrsc.org The reversibility of the selenium oxidation allows for the potential creation of reusable sensor materials.

Table 1: Properties of Redox-Responsive Photonic Crystals Based on Selenium-Containing Polymers

| Polymer System | Stimulus | Observed Change | Application | Source(s) |

| Poly((p-phenylseleno)styrene) (P(p-PhSeSt)) in SiO₂ Inverse Opal | H₂O₂ or NaClO (Oxidation) | Predictable change of PC bandgap | Redox Sensor | nih.gov |

| Copolymer of Phenyl Vinyl Selenide (PVSe) and 4-Vinyl Pyridine (B92270) (4VP) | Oxidation, UV light, pH | Blueshift of bandgap, visual color change | Environmental Monitoring, Light History Revealing | rsc.org |

| Pendant Selenium-Containing Maleimide (B117702) Polymer in PC | H₂O₂ or O₃ (Oxidation) | Change in refractive index, visible color change | Visual Ozone Sensor | researchgate.net |

Exploration in Dynamic Covalent Networks and Self-Healing Materials

The unique reactivity of selenium lends itself to the design of dynamic covalent networks (DCNs) and self-healing materials. rsc.orgnih.govnih.gov DCNs are cross-linked polymer networks containing dynamic covalent bonds that can reversibly break and reform, allowing the material to be reprocessed, repaired, or adapt to external stimuli. nih.gov

The relatively weak C-Se and Se-Se bonds can act as dynamic linkages in a polymer network. nih.gov Diselenide bonds (Se-Se), in particular, have been explored for their dynamic nature. They can undergo exchange reactions or be cleaved and reformed under stimuli like light or heat, which facilitates network rearrangement and material flow, essential for self-healing processes. nih.gov For example, polyurethane elastomers containing diselenide bonds have demonstrated self-healing properties when exposed to visible light. nih.gov

Furthermore, novel dynamic covalent bonds involving selenium, such as the Se-N bond, have been discovered. tsinghua.edu.cn This bond can be formed between a phenylselenyl species and a pyridine derivative and can be reversibly cleaved under acidic/basic conditions or by heating. tsinghua.edu.cn Incorporating monomers like "Benzene, (ethenylseleno)-" into polymer networks could provide sites for creating such dynamic cross-links. These dynamic chemistries enable materials to autonomously repair damage, extending their lifetime and contributing to more sustainable material life cycles. uni-halle.deriken.jprsc.org

Potential in Organic Electronics and Semiconductor Technologies

Selenium-containing conjugated polymers are emerging as promising materials for applications in organic electronics, including organic thin-film transistors (OTFTs) and organic solar cells. researchgate.netacs.org The substitution of sulfur with selenium in π-conjugated systems has proven to be an effective strategy for tuning the optoelectronic properties of organic semiconductors. researchgate.netacs.org

Incorporating selenium atoms into the polymer backbone generally leads to several beneficial effects:

Narrower Optical Bandgap : Selenium's lower electronegativity compared to sulfur results in a smaller energy gap, allowing the material to absorb a broader range of the solar spectrum, which is particularly advantageous for photovoltaic applications. acs.org

Enhanced Intermolecular Interactions : The larger and more polarizable nature of the selenium atom can promote stronger intermolecular Se-Se interactions. acs.org This can lead to improved solid-state packing and, consequently, higher charge carrier mobility, a critical parameter for transistor performance. researchgate.netacs.org

Research on polymers incorporating units like selenophene (B38918) has demonstrated that systematic inclusion of selenium can effectively tune the frontier molecular orbital energy levels and material morphology. researchgate.net While direct applications of poly(ethenylseleno)benzene in this field are still nascent, the pendant phenylseleno group offers a site for modification or can influence the electronic properties of the polymer backbone. The fundamental advantages of selenium-containing organic materials suggest a strong potential for polymers derived from "Benzene, (ethenylseleno)-" to be explored as components in next-generation flexible and low-cost electronic devices. chemscene.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzene, (ethenylseleno)-, and what are their respective yields and purity considerations?

- Methodological Answer : Synthesis typically involves seleniumylation of ethenylbenzene precursors using reagents like selenium dioxide (SeO₂) or selenourea under controlled conditions. A common approach is the nucleophilic substitution of halogenated ethenylbenzenes with selenium nucleophiles. Purification often employs column chromatography with silica gel or alumina, followed by recrystallization. Yield optimization requires inert atmospheres (e.g., nitrogen) to prevent selenium oxidation, and purity is verified via HPLC (≥95%) or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structure of Benzene, (ethenylseleno)-, and what key spectral markers should researchers observe?

- Methodological Answer :

- NMR : ¹H NMR shows deshielding of protons adjacent to the selenium atom (δ ~6.5–7.5 ppm for aromatic protons; δ ~5.5–6.0 ppm for ethenyl protons). ⁷⁷Se NMR provides direct selenium environment insights (δ ~200–400 ppm, depending on substituents) .

- IR : Stretching vibrations for C-Se bonds appear at ~550–650 cm⁻¹, while C=C (ethenyl) stretches are observed at ~1600–1680 cm⁻¹ .

- GC-MS : Molecular ion peaks (M⁺) confirm molecular weight, with fragmentation patterns indicating loss of Se-containing groups (e.g., m/z corresponding to [M-Se]) .

Q. How does the introduction of the ethenylseleno group influence the electronic properties of the benzene ring compared to other substituents?

- Methodological Answer : The ethenylseleno group acts as an electron-withdrawing substituent due to selenium’s electronegativity (χ = 2.55) and resonance effects. Hammett σₚ values can quantify this: selenium substituents typically exhibit σₚ ~0.3–0.5, comparable to halogens. Comparative studies with methyl- or methoxy-substituted analogs show reduced electron density at the para position via DFT calculations, affecting reactivity in electrophilic substitution reactions .

Advanced Research Questions

Q. What are the primary challenges in reconciling contradictory data regarding the reactivity of Benzene, (ethenylseleno)- in cross-coupling reactions, and how can experimental design mitigate these issues?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) often stem from solvent polarity, ligand choice, or selenium’s redox activity. For example, Pd(PPh₃)₄ in DMF may yield higher coupling efficiency (75–90%) compared to CuI/neocuproine in THF (50–60%). Controlled experiments with standardized conditions (e.g., degassed solvents, fixed catalyst loading) and in situ monitoring via ¹H NMR can resolve contradictions .

Q. How can computational chemistry methods, such as DFT calculations, provide insights into the mechanistic pathways of Benzene, (ethenylseleno)- in organometallic reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and activation energies. For example, calculations may reveal that oxidative addition of C-Se bonds to Pd⁰ centers has a lower energy barrier (~15 kcal/mol) compared to C-Br bonds (~20 kcal/mol), explaining preferential reactivity in cross-coupling. Solvent effects are incorporated using PCM models .

Q. What metabolic pathways are implicated in the biotransformation of Benzene, (ethenylseleno)-, and how do its metabolites compare to those of parent benzene compounds in toxicity studies?

- Methodological Answer : In vitro hepatic microsomal assays (e.g., rat S9 fractions) identify primary metabolites via CYP450-mediated oxidation, yielding selenoxides and epoxides. Unlike benzene’s hematotoxic metabolites (e.g., phenol, hydroquinone), selenium-containing metabolites (e.g., selenocysteine adducts) may exhibit dual toxicity/antioxidant effects. Urinary biomarkers like S-phenylselenocysteine can be quantified via LC-MS/MS, though cross-reactivity with dietary selenium requires careful controls .

Data Contradiction Analysis

- Example : Disparate reports on the compound’s stability under ambient conditions may arise from trace oxidants (e.g., O₂, H₂O) in synthesis protocols. Accelerated stability studies (40°C/75% RH for 30 days) with HPLC-UV monitoring (λ = 254 nm) clarify degradation pathways (e.g., oxidation to selenone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。